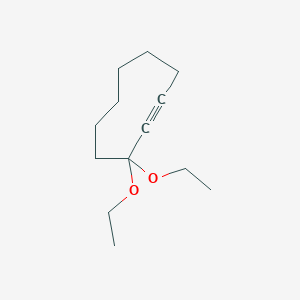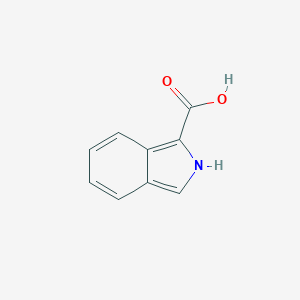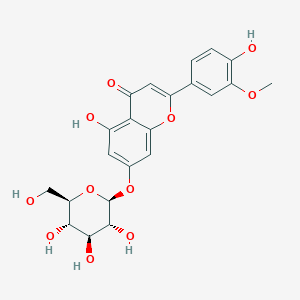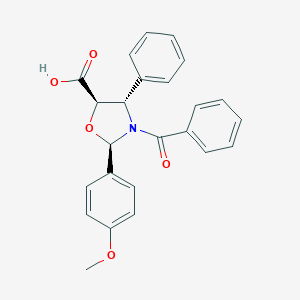
4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid
Vue d'ensemble
Description
DMCD is a cyclic dicarboxylic acid that was first synthesized in 1967 by A. Eschenmoser and A. Arigoni. It has since been used in various scientific research studies due to its unique properties. DMCD is a colorless, crystalline solid that is soluble in water and organic solvents. It has a melting point of 185-187°C and a boiling point of 360°C.
Mécanisme D'action
The mechanism of action of DMCD involves the inhibition of glutamate decarboxylase, which leads to a decrease in GABA synthesis. This, in turn, leads to an increase in glutamate levels, which can activate NMDA receptors and enhance synaptic plasticity. DMCD has also been shown to directly modulate the activity of NMDA receptors, leading to an increase in calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
DMCD has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. DMCD has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress and excitotoxicity. Additionally, DMCD has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
DMCD is a versatile compound that can be used in various scientific research studies. Its unique properties make it a valuable tool for studying synaptic plasticity, learning and memory processes, and neuroprotection. However, DMCD has some limitations for lab experiments. It is a relatively unstable compound that can undergo hydrolysis and decarboxylation under certain conditions. Additionally, DMCD has low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of DMCD. One potential area of research is the development of DMCD-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. DMCD has also been shown to have potential as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the precise mechanism of action of DMCD and its effects on various signaling pathways.
Méthodes De Synthèse
DMCD can be synthesized through a multi-step process starting with the reaction of 3-methylcyclohexene-1-carboxylic acid with maleic anhydride. The resulting product is then subjected to a series of reactions, including hydrogenation and decarboxylation, to yield DMCD. The synthesis method of DMCD has been extensively studied and optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
DMCD has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of glutamate decarboxylase, an enzyme that plays a crucial role in the synthesis of gamma-aminobutyric acid (GABA), a neurotransmitter that regulates neuronal excitability in the central nervous system. DMCD has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h7-8H,3-4H2,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMAJASDGCVYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311639 | |
| Record name | 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |
CAS RN |
22228-48-4 | |
| Record name | NSC244463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



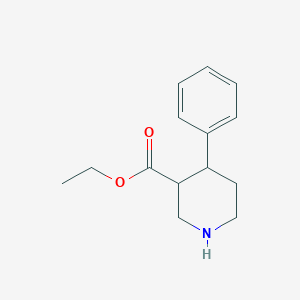
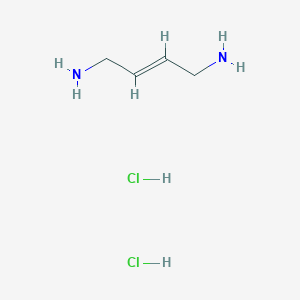

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)
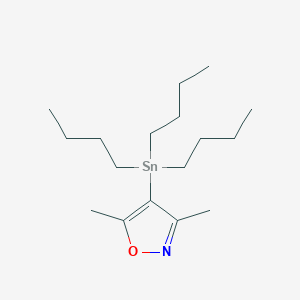

![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
